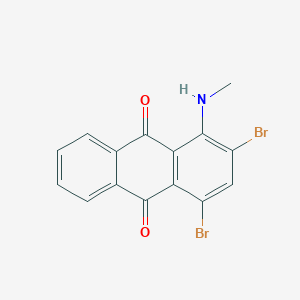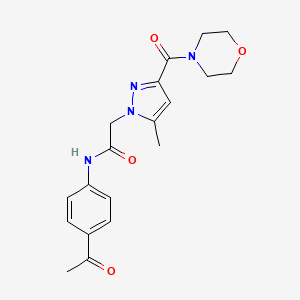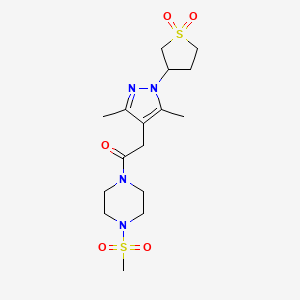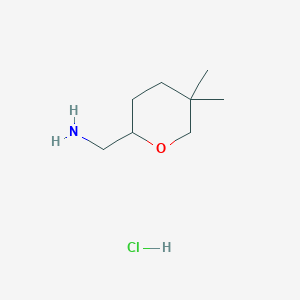
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dibromo-1-(methylamino)anthracene-9,10-dione” is a derivative of anthracene . It is an organic compound with the formula C14H7Br2NO2 . It is a derivative of anthraquinone, where the keto groups are located on the central ring .
Synthesis Analysis
The synthesis of “this compound” can be achieved by bromination of 1-methylaminoanthraquinone . The process involves adding bromine to a mixture of 1-methylaminoanthraquinone and pyridine, stirring and heating for 6 hours. After cooling, the solid is filtered out, washed with hot water to remove pyridine hydrobromide, and dried to obtain 4-bromo-1-methylaminoanthraquinone .Molecular Structure Analysis
The molecular structure of “this compound” consists of an anthracene core with two bromine atoms and a methylamino group attached . The exact positions of these substituents can vary, leading to different isomers .科学的研究の応用
DNA-Binding Properties and Anticancer Activity
2,4-Dibromo-1-(methylamino)anthracene-9,10-dione derivatives exhibit significant DNA-binding properties and potential anticancer activity. A study by Agbandje et al. (1992) explored the synthesis and biological studies of 2,6-disubstituted anthracene-9,10-diones, demonstrating their ability to bind DNA and showing cytotoxicity against cancer cells, suggesting a possible mechanism involving the reversible binding to DNA (Agbandje et al., 1992).
Interaction with Calf Thymus DNA
Białobrzeska et al. (2019) investigated the interaction between a derivative of anthracene-9,10-dione and calf thymus DNA, using spectroscopic and electrochemical methods. The findings suggest a groove-binding mode of interaction, indicative of strong interactions with DNA, potentially relevant in anticancer applications (Białobrzeska et al., 2019).
Overcoming Drug Resistance in Cancer
Anthracene-9,10-dione derivatives have been studied for their potential to overcome drug resistance in cancer treatments. Sangthong et al. (2013) synthesized novel anthraquinones demonstrating significant in vitro cytotoxicity against doxorubicin-resistant cancer cells, highlighting a new avenue for treating drug-resistant cancers (Sangthong et al., 2013).
Semiconducting Properties for Thin Film Transistors
In the field of electronics, anthracene-9,10-dione derivatives have been used to synthesize organic semiconducting molecules. Bae et al. (2010) synthesized new anthracene-containing conjugated molecules, which exhibited high charge carrier mobilities and potential for application in organic thin film transistors (Bae et al., 2010).
Novel Schiff Bases Complexes
Al-Riyahee et al. (2018) synthesized novel Schiff bases complexes involving this compound. These complexes were characterized and analyzed for their electrochemical properties, contributing to the understanding of their potential applications in various fields (Al-Riyahee et al., 2018).
Safety and Hazards
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Anthracene derivatives, which this compound is a part of, have been extensively studied for their interesting photophysical, photochemical, and biological properties .
Biochemical Pathways
Anthracene derivatives have been the subject of research in several areas, including their use in the biological field and their application in organic materials .
生化学分析
Biochemical Properties
Anthraquinone derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
Anthraquinone derivatives have been shown to inhibit topoisomerases I and II, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Molecular Mechanism
Anthraquinone derivatives have been shown to intercalate into DNA base pairs, which can lead to DNA damage and cell cycle arrest .
特性
IUPAC Name |
2,4-dibromo-1-(methylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO2/c1-18-13-10(17)6-9(16)11-12(13)15(20)8-5-3-2-4-7(8)14(11)19/h2-6,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJMTRXALHEJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)

![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)


![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)